Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted esters, amides.
Scientific Research Applications
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{2-[4-(methyl)phenyl]-1,3-thiazol-4-yl}acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-{2-[4-(fluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced stability, bioavailability, and activity .
Properties
IUPAC Name |
ethyl 2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVGKOLXAQXCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381868 | |
Record name | Ethyl {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680215-92-3 | |
Record name | Ethyl {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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